Antidiabetic agent 5
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Overview
Description
Antidiabetic agent 5 is a compound used in the treatment of diabetes mellitus, a chronic metabolic disorder characterized by high blood glucose levels. This compound is designed to improve glycemic control by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic agents that aim to manage and mitigate the complications associated with diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antidiabetic agent 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antidiabetic properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Antidiabetic agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Antidiabetic agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and signaling pathways involved in glucose homeostasis.
Medicine: Evaluated in clinical trials for its efficacy and safety in managing diabetes and its complications.
Industry: Employed in the development of new formulations and delivery systems to enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of Antidiabetic agent 5 involves targeting specific molecular pathways that regulate glucose metabolism. It may enhance insulin secretion from pancreatic beta cells, increase insulin sensitivity in peripheral tissues, or inhibit enzymes involved in glucose production. The compound interacts with molecular targets such as glucose transporters, insulin receptors, and key enzymes in the glycolytic pathway, leading to improved glycemic control.
Comparison with Similar Compounds
Antidiabetic agent 5 can be compared with other similar compounds, such as:
Metformin: A biguanide that reduces hepatic glucose production and increases insulin sensitivity.
Sulfonylureas: Compounds that stimulate insulin secretion from pancreatic beta cells.
Thiazolidinediones: Agents that enhance insulin sensitivity by activating peroxisome proliferator-activated receptors.
Sodium-glucose cotransporter inhibitors: Compounds that inhibit glucose reabsorption in the kidneys.
Uniqueness
This compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy, safety, and tolerability compared to other antidiabetic agents. Its distinct chemical structure and mode of action make it a valuable addition to the arsenal of treatments available for diabetes management.
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxo-N-[(E)-1-phenylethylideneamino]-2H-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O4S/c1-11(12-7-3-2-4-8-12)18-19-17(22)15-16(21)13-9-5-6-10-14(13)25(23,24)20-15/h2-10,20-21H,1H3,(H,19,22)/b18-11+ |
InChI Key |
VUGITSKDRKJXDT-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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